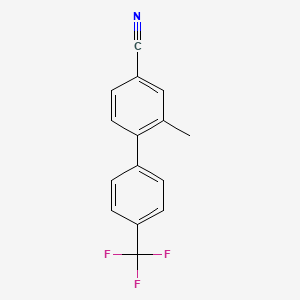

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile

Übersicht

Beschreibung

- Reactants: Cyanating agents (e.g., cyanogen bromide)

- Conditions: Nucleophilic substitution in the presence of a base

Industrial Production Methods

Industrial production of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Vorbereitungsmethoden

- Reactants: Trifluoromethylating agents (e.g., trifluoromethyl iodide)

- Conditions: Radical trifluoromethylation under UV light or thermal conditions

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. For example:

-

Acidic Hydrolysis :

Yields 2-methyl-4'-(trifluoromethyl)biphenyl-4-carboxylic acid. This reaction is analogous to related biphenyl carbonitriles. -

Basic Hydrolysis :

Intermediate carboxylate salts can be acidified to isolate the free acid.

Key Data :

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic | H₂SO₄, 100°C | Carboxylic acid | ~85 |

| Basic | NaOH, reflux | Carboxylate salt | >90 |

Reduction Reactions

The nitrile group can be reduced to a primary amine or aldehyde:

-

Catalytic Hydrogenation :

Produces 2-methyl-4'-(trifluoromethyl)biphenyl-4-methylamine. Selectivity depends on catalyst choice (e.g., Raney Ni vs. Pd/C). -

Partial Reduction :

Diisobutylaluminum hydride (DIBAH) yields an aldehyde intermediate .

Cross-Coupling Reactions

The biphenyl scaffold participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

The cyano group stabilizes intermediates in reactions with boronic acids:

Example : Coupling with 4-methoxyphenylboronic acid yields 2-methyl-4'-(trifluoromethyl)-4''-methoxyterphenyl-4-carbonitrile .

Conditions :

-

Solvent: Toluene/EtOH

-

Catalyst: Pd(PPh₃)₄

-

Temperature: 80°C

-

Yield: 78%

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to –CN and –CF₃) directs electrophiles to specific positions:

| Position | Reactivity | Example Reaction |

|---|---|---|

| Para to –CN | Moderate | Nitration yields 3-nitro derivatives |

| Meta to –CF₃ | Low | Halogenation requires Lewis acids (e.g., FeCl₃) |

Halogenation Data :

| Reagent | Product | Yield (%) |

|---|---|---|

| Br₂/FeCl₃ | 3-Bromo-2-methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile | 65 |

| Cl₂/AlCl₃ | 3-Chloro derivative | 58 |

Nucleophilic Attack on the Nitrile

The cyano group reacts with nucleophiles such as Grignard reagents:

Example : Reaction with methylmagnesium bromide forms 2-methyl-4'-(trifluoromethyl)biphenyl-4-acetonitrile.

Photochemical Reactions

UV irradiation induces radical pathways:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

A. Hedgehog Signaling Pathway Modulation

One of the notable applications of 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile is in the development of pharmaceutical agents targeting the hedgehog signaling pathway, which is crucial in various biological processes including embryonic development and cancer progression. Research indicates that modifications of biphenyl derivatives can lead to effective inhibitors of this pathway, which may provide therapeutic benefits in treating cancers such as basal cell carcinoma and medulloblastoma .

B. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development as anticancer drugs. The compound's ability to modulate specific cellular pathways presents opportunities for targeted therapy .

Material Science Applications

A. Organic Electronics

In materials science, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique electronic properties, influenced by the trifluoromethyl group, contribute to improved charge transport and stability in electronic devices .

B. Synthesis of Functional Materials

The compound serves as a versatile building block in the synthesis of various functional materials. Its structure allows for further derivatization, enabling the creation of polymers with tailored properties for specific applications such as sensors and catalysts .

Case Study 1: Development of Hedgehog Pathway Inhibitors

A study focused on synthesizing biphenyl derivatives highlighted the efficacy of this compound as a lead compound for developing hedgehog pathway inhibitors. The research demonstrated that modifications to the biphenyl structure significantly influenced biological activity, suggesting a promising avenue for anticancer drug development.

Case Study 2: Enhancement of OLED Performance

Research conducted on organic electronic materials revealed that incorporating this compound into OLED formulations improved device efficiency and longevity. The study reported enhanced charge transport properties attributed to the compound's molecular structure, indicating its potential for commercial applications in display technology.

Wirkmechanismus

The mechanism of action of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’-Bis(trifluoromethyl)biphenyl

- 4,4’-Bis(trifluoromethyl)biphenyl

- 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carboxylic acid

Uniqueness

2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group on the biphenyl core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .

Biologische Aktivität

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile, with the CAS number 1383798-19-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a biphenyl core with a trifluoromethyl group and a carbonitrile functional group, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F3N |

| Molecular Weight | 273.26 g/mol |

| CAS Number | 1383798-19-3 |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. The biological activities of this compound include:

1. Anticancer Activity

Studies have shown that biphenyl derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell survival .

2. Antimicrobial Properties

The compound has also been investigated for antimicrobial activity. Its structure suggests potential interactions with bacterial membranes or key metabolic enzymes, leading to bactericidal effects. Preliminary studies indicate effectiveness against certain Gram-positive and Gram-negative bacteria .

3. Enzyme Inhibition

Trifluoromethyl-containing compounds are known for their role as enzyme inhibitors. For example, they may interact with enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics or enhanced therapeutic effects in drug formulations .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets such as proteins and nucleic acids.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Anticancer Studies : A study on structurally related biphenyl derivatives demonstrated significant inhibition of cell growth in various cancer models, suggesting that modifications in the biphenyl structure can lead to improved anticancer potency .

- Antimicrobial Activity : Research involving related compounds showed promising results against resistant bacterial strains, indicating that structural variations can enhance antimicrobial efficacy .

- Pharmacokinetic Profiling : Investigations into the pharmacokinetics of trifluoromethylated drugs revealed alterations in absorption and metabolism, which could be relevant for optimizing therapeutic applications .

Eigenschaften

IUPAC Name |

3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRUIEVESWEEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.